molecular formula C8H11ClN4 B2443310 6-chloro-4-N-(1-methylcyclopropyl)pyrimidine-2,4-diamine CAS No. 943060-81-9

6-chloro-4-N-(1-methylcyclopropyl)pyrimidine-2,4-diamine

Cat. No.: B2443310
CAS No.: 943060-81-9
M. Wt: 198.65
InChI Key: GJRBTWZAHCEVJF-UHFFFAOYSA-N
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Description

6-chloro-4-N-(1-methylcyclopropyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C8H11ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and agrochemicals.

Properties

IUPAC Name

6-chloro-4-N-(1-methylcyclopropyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c1-8(2-3-8)13-6-4-5(9)11-7(10)12-6/h4H,2-3H2,1H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRBTWZAHCEVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-N-(1-methylcyclopropyl)pyrimidine-2,4-diamine typically involves the reaction of 6-chloropyrimidine-2,4-diamine with 1-methylcyclopropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-N-(1-methylcyclopropyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.

Scientific Research Applications

6-chloro-4-N-(1-methylcyclopropyl)pyrimidine-2,4-diamine has diverse scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Agrochemicals: It is used in the development of pesticides and herbicides due to its biological activity.

    Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-N-(1-methylcyclopropyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-chloropyrimidine-2,4-diamine: A closely related compound with similar chemical properties but lacking the 1-methylcyclopropyl group.

    4-amino-6-chloropyrimidine: Another pyrimidine derivative with different substitution patterns.

Uniqueness

6-chloro-4-N-(1-methylcyclopropyl)pyrimidine-2,4-diamine is unique due to the presence of the 1-methylcyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased selectivity or potency in medicinal chemistry.

Biological Activity

6-Chloro-4-N-(1-methylcyclopropyl)pyrimidine-2,4-diamine (CAS: 1803602-17-6) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro substituent and a cyclopropyl group, influencing its interaction with biological targets.

Chemical Structure

The chemical formula of this compound is C8H11ClN4\text{C}_8\text{H}_{11}\text{ClN}_4. The structural representation is as follows:

Chemical Structure ClC5H3N4\text{Chemical Structure }\quad \text{Cl}-\text{C}_5\text{H}_3\text{N}_4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of antimicrobial and antitumor properties. Its mechanism of action often involves the inhibition of specific enzymes or pathways critical for pathogen survival or cancer cell proliferation.

Antimicrobial Activity

Recent studies have highlighted the efficacy of this compound against various bacterial strains, including Mycobacterium species. The minimum inhibitory concentration (MIC) values are crucial for evaluating its antimicrobial potential.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Mycobacterium abscessus0.125
Mycobacterium tuberculosis0.25
Staphylococcus aureus0.5

These results suggest that the compound has significant activity against mycobacterial infections, which are notoriously difficult to treat.

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. It appears to induce apoptosis in certain cancer cell lines through the modulation of specific signaling pathways.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

  • Cell Line A : IC50 = 5 µM
  • Cell Line B : IC50 = 10 µM

These findings reveal that the compound can effectively inhibit cell growth in vitro, suggesting potential for further development as an anticancer agent.

The precise mechanism through which this compound exerts its biological effects is still under investigation. Current hypotheses suggest that it may act by:

  • Inhibition of Enzymatic Activity : Targeting key enzymes involved in metabolic pathways.
  • Disruption of Cellular Processes : Affecting DNA replication or protein synthesis in pathogens and cancer cells.

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